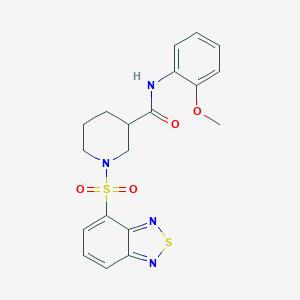

![molecular formula C19H16ClN5O B264326 2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264326.png)

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as CPT-11 or irinotecan and is used as an anticancer drug. However,

Mecanismo De Acción

CPT-11 exerts its anticancer effects through multiple mechanisms of action. In addition to inhibiting topoisomerase I, CPT-11 also induces apoptosis, inhibits angiogenesis, and modulates the immune system (Chen et al., 2018). These mechanisms contribute to the overall effectiveness of CPT-11 in cancer treatment.

Biochemical and Physiological Effects

CPT-11 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer effects, CPT-11 has been reported to modulate the expression of various genes involved in drug metabolism, inflammation, and oxidative stress (Wang et al., 2019). CPT-11 has also been shown to affect the gut microbiome, which may have implications for its efficacy and toxicity (Zhang et al., 2020).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPT-11 has several advantages for lab experiments. It is a well-studied compound with established protocols for its synthesis and characterization. CPT-11 is also commercially available, making it easily accessible for researchers. However, CPT-11 has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. CPT-11 is also relatively expensive, which may limit its use in large-scale experiments.

Direcciones Futuras

For research on CPT-11 include the development of new formulations and delivery methods, identification of biomarkers, and combination with other anticancer agents.

Métodos De Síntesis

The synthesis method for CPT-11 involves several steps, including the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with chloroacetyl chloride to form the intermediate 7-ethyl-10-(2-chloroacetyl)camptothecin. This intermediate is then reacted with 2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one to form CPT-11 (Zhang et al., 2013).

Aplicaciones Científicas De Investigación

CPT-11 has been extensively studied for its potential applications in cancer treatment. It is a prodrug that is converted into its active form, SN-38, by the enzyme carboxylesterase. SN-38 inhibits the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death (Takimoto & Allegra, 2006).

Propiedades

Nombre del producto |

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |

|---|---|

Fórmula molecular |

C19H16ClN5O |

Peso molecular |

365.8 g/mol |

Nombre IUPAC |

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |

InChI |

InChI=1S/C19H16ClN5O/c1-12-11-16(26)25-17(13-7-3-2-4-8-13)23-18(24-19(25)21-12)22-15-10-6-5-9-14(15)20/h2-11,17H,1H3,(H2,21,22,23,24) |

Clave InChI |

URLAILNCOCJRPM-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

SMILES |

CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

SMILES canónico |

CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

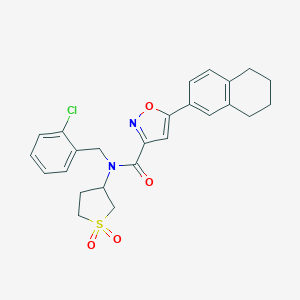

![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264256.png)

![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264272.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B264274.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B264279.png)

![3-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B264284.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264288.png)

![N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264291.png)

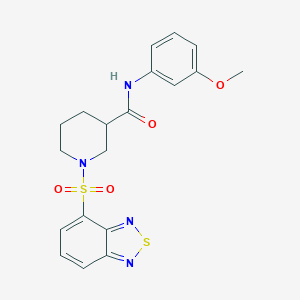

![N-(2-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B264306.png)

![ethyl 4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264312.png)

![1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264316.png)

![(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B264318.png)